2-Fluoroethanol

Overview

Description

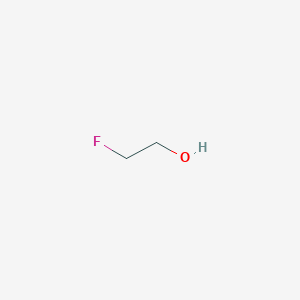

2-Fluoroethanol (C₂H₅FO, CAS 371-62-0) is a fluorinated alcohol with a molecular weight of 64.0589 g/mol . It is characterized by the substitution of a fluorine atom at the β-position of ethanol, significantly altering its chemical and physical properties compared to non-fluorinated analogs. The compound exhibits a pKa of 12.4, markedly lower than ethanol (pKa 15.9), due to the electron-withdrawing effect of fluorine, which stabilizes the conjugate base . Its IUPAC InChIKey (GGDYAKVUZMZKRV-UHFFFAOYSA-N) and structural data confirm its role as a versatile intermediate in pharmaceuticals, agrochemicals, and positron emission tomography (PET) tracer synthesis . However, its toxicity—metabolized to fluoroacetic acid, a potent inhibitor of the citric acid cycle—requires stringent safety protocols during handling .

Preparation Methods

Radiolabeling Byproduct Synthesis Pathway

The most extensively characterized method in recent literature involves 2-fluoroethanol generation during [¹⁸F]FEtOTs production for positron emission tomography (PET) tracers .

Reaction Mechanism and Byproduct Formation

The synthesis of [¹⁸F]FEtOTs from 1,2-ethylene ditosylate precursor proceeds through nucleophilic fluorination:

2\text{H}4(\text{OTs})2 + \text{K}[^{18}\text{F}] \rightarrow \text{TsO}-^{18}\text{F}-\text{C}2\text{H}_4-\text{OTs} + \text{KOTs}

Under elevated temperatures (70–130°C), competing elimination and hydrolysis reactions produce:

-

2-[¹⁸F]Fluoroethanol ([¹⁸F]FEOH) via hydrolysis:

-

[¹⁸F]Vinyl fluoride ([¹⁸F]VF) through β-elimination:

Optimization of Byproduct Yields

A rotatable central composite design (RCCD) study quantified the impact of reaction parameters on this compound production :

| Temperature (°C) | Time (min) | [¹⁸F]FEOH Yield (%) | [¹⁸F]VF Yield (%) |

|---|---|---|---|

| 70 | 3 | 1.0 | 2.0 |

| 100 | 9 | 4.2 | 12.5 |

| 130 | 15 | 11.0 | 28.0 |

Key findings:

-

Temperature dependence : this compound yield increases exponentially above 100°C (Q₁₀ = 2.3)

-

Time dependence : Prolonged reaction durations (>10 min) favor hydrolysis pathways over elimination

-

Base effects : Molar ratios of K₂CO₃:K222.2 > 1:2 suppress byproduct formation through improved fluoride activation

Industrial Precursor Utilization

Chinese patent CN104496825A reveals this compound's role in synthesizing 2-fluoroethylamine hydrochloride, a key pharmaceutical intermediate .

Process Overview

The 7-step sequence employs this compound as the fluorine source:

-

Tosylation : this compound + TsCl → 2-fluoroethyl tosylate

-

Phthalimide substitution : Tosylate + potassium phthalimide → N-(2-fluoroethyl)phthalimide

-

Hydrazinolysis : Phthalimide intermediate → 2-fluoroethylamine

Critical process parameters:

-

Distillation : 10–20 mmHg vacuum at 135–142°C for solvent recovery

-

Crystallization : Ethanol recrystallization at 5–20°C overnight

Analytical Characterization

Headspace GC-MS Identification

This compound detection in reaction mixtures uses:

-

Column : DB-624 UI (30 m × 0.32 mm × 1.8 μm)

-

Detection :

Radio-TLC Monitoring

Reaction progress tracked using silica gel 60 F₂₅₄ plates with ethyl acetate:hexane (3:7) mobile phase (Rf = 0.43 for this compound)

Process Comparison and Outlook

| Parameter | Radiolabeling Byproduct Route | Industrial Precursor Route |

|---|---|---|

| Scale | Microscale (nmoles) | Multigram |

| Purity | 95–98% (HPLC) | 99% (recrystallized) |

| Key Challenge | Byproduct separation | Tosyl chloride handling |

| Yield Optimizer | Time-temperature profiles | Solvent recovery efficiency |

Emerging opportunities include:

-

Flow chemistry : Continuous processing to minimize thermal degradation

-

Biocatalytic routes : Fluorinase-mediated synthesis for stereochemical control

Chemical Reactions Analysis

2-Fluoroethanol undergoes various chemical reactions:

Dehydrofluorination: In a basic solution, this compound undergoes dehydrofluorination to give acetaldehyde.

Formation of Triflate Ester: Reaction with trifluoromethanesulfonic anhydride in the presence of base yields the triflate ester.

Oxidation: It can be oxidized to fluoroacetaldehyde and then to fluoroacetate.

Common Reagents and Conditions:

Bases: Used in dehydrofluorination reactions.

Trifluoromethanesulfonic Anhydride: Used for the formation of triflate esters.

Major Products:

Acetaldehyde: Formed through dehydrofluorination.

Triflate Ester: Formed through reaction with trifluoromethanesulfonic anhydride.

Scientific Research Applications

Scientific Research Applications

1. Radiotracer Development

One of the most significant applications of 2-fluoroethanol is in the field of Positron Emission Tomography (PET). The compound is used as a precursor for the synthesis of radiotracers that contain the fluorine-18 isotope. For instance, 2-[^18F]fluoroethanol has been utilized to create fluoroethyl-l-tyrosine and other PET tracers, which are essential for imaging and diagnosing various diseases, including cancer .

A study demonstrated an efficient one-step method for preparing 2-[^18F]fluoroethanol, achieving high yields (>85%) and successful application in biodistribution studies on mice. The results indicated significant organ uptake, highlighting its potential in medical imaging .

2. Organic Synthesis

In organic chemistry, this compound serves as a valuable nucleophile for synthesizing various compounds. It can react with trifluoromethanesulfonic anhydride to produce triflate esters, which are important intermediates in organic synthesis . Furthermore, it undergoes dehydrofluorination in basic solutions to yield acetaldehyde, showcasing its reactivity that can be exploited for synthetic purposes.

3. Spectroscopic Studies

The molecular structure and conformational dynamics of this compound have been extensively studied using techniques like infrared spectroscopy and microwave spectroscopy. These studies provide insights into the compound's rotational isomerism and hydrogen bonding interactions, which are critical for understanding its behavior in different environments .

Toxicological Implications

While this compound has beneficial applications, it also poses toxicity risks. Historically used as a rodenticide and insecticide, it has been associated with severe health effects in humans and animals. Exposure can lead to symptoms such as epigastric distress and central nervous system effects like auditory hallucinations. The compound metabolizes to fluoroacetate, which is known for its toxicity by inhibiting aconitase in the TCA cycle .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Radiotracer Development | Used as a precursor for PET imaging agents | High organ uptake; significant yields in synthesis |

| Organic Synthesis | Acts as a nucleophile for creating triflate esters | Reacts with trifluoromethanesulfonic anhydride |

| Spectroscopic Studies | Analyzed using IR and microwave spectroscopy | Insights into conformational dynamics |

| Toxicological Studies | Investigated for health risks associated with exposure | Symptoms include respiratory failure; metabolizes to toxic compounds |

Mechanism of Action

2-Fluoroethanol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Chemical Properties

- Acidity: 2-Fluoroethanol’s acidity (pKa 12.4) exceeds that of ethanol (15.9) and 2-chloroethanol (14.3) but is less acidic than 2,2,2-trifluoroethanol (pKa ~9.5). Fluorine’s electronegativity enhances deprotonation, while multiple fluorine substitutions (e.g., in trifluoroethanol) amplify this effect .

- Conformational Preferences: The gauche effect dominates in this compound due to intramolecular hydrogen bonding (O–H···F) and stereoelectronic stabilization. In contrast, 2-chloroethanol shows weaker gauche preference, as Cl is less electronegative and forms weaker hydrogen bonds .

Physical Properties

- Compressibility: this compound is less compressible than 2,2-difluoroethanol (DFE) and 2,2,2-trifluoroethanol (TFE). At 298 K, DFE’s isothermal compressibility is ~1.5×10⁻⁴ bar⁻¹, while this compound’s is even lower, attributed to stronger hydrogen-bonding networks .

- Lipophilicity: The logP of this compound (-0.36) is lower than 2-chloroethanol (0.29) but higher than TFE (-0.89). Fluorine’s hydrophobicity is counterbalanced by its polarity, reducing partitioning into nonpolar phases compared to bulkier halogens (Cl, Br) .

Toxicity and Metabolism

- Mutagenicity: Unlike 2-bromoethanol and 2-iodoethanol, which exhibit potent DNA-modifying and mutagenic activity, this compound lacks demonstrable mutagenicity in E. coli assays. This is likely due to differences in metabolic activation pathways .

- Metabolic Pathway: this compound is oxidized to fluoroacetaldehyde and subsequently to fluoroacetic acid, a lethal inhibitor of aconitase in the citric acid cycle. In contrast, 2-chloroethanol is metabolized to chloroacetaldehyde, which forms DNA adducts .

Research Findings and Implications

- Hydrogen Bonding: Rotational spectroscopy shows this compound forms stronger O–H···F hydrogen bonds in water complexes compared to ethanol’s O–H···O interactions, influencing solvent behavior .

- Nuclear Quantum Effects (NQEs) : Path integral simulations reveal NQEs reduce the energy barrier between gauche and anti conformers by 10–15%, enhancing conformational flexibility .

- Synthetic Utility: Palladium-catalyzed C–O cross-coupling with this compound yields fluorinated ethers, though toxicity necessitates rigorous safety measures (e.g., gas masks, exhaust systems) .

Biological Activity

2-Fluoroethanol (C2H5FO), a fluorinated alcohol, has garnered attention in various fields due to its unique biological properties and potential applications. This article explores the biological activity of this compound, including its toxicological effects, biochemical interactions, and implications in pharmaceutical research.

This compound is characterized by the presence of a fluorine atom attached to the ethyl alcohol structure. Its molecular formula is C2H5FO, with a molecular weight of approximately 64.06 g/mol. The compound appears as a colorless liquid with a boiling point of 103 °C and a melting point of -26.5 °C. It is fully miscible in water and exhibits a density of 1.091 g/mL at 25 °C .

Toxicological Profile

Acute Toxicity

This compound is classified as highly toxic upon oral exposure. It can cause severe health effects, including respiratory distress, central nervous system depression, and potential liver damage. The compound is known to inhibit cholinesterase activity, which can lead to neurotoxic effects .

Chronic Effects

Long-term exposure to this compound has been associated with various adverse effects on liver function and metabolic processes. Studies indicate that it may induce the activity of microsomal enzymes in the liver, suggesting potential for hepatotoxicity .

Biochemical Interactions

Mechanism of Action

The biological activity of this compound can be attributed to its ability to form covalent bonds with biomolecules, particularly proteins involved in metabolic pathways. It has been shown to interact with cholinesterase enzymes, leading to the formation of phosphonyl-serine adducts that inhibit enzyme function .

Case Study: Enzyme Inhibition

In a study examining the inhibition of cholinesterase by organophosphate compounds, this compound was identified as a potent inhibitor. The compound's mechanism involves the formation of a stable adduct at the active site of the enzyme, effectively blocking its activity in vivo . This finding underscores its relevance in toxicology and pharmacology.

Applications in Research

Synthesis and Use in Drug Development

This compound is utilized in synthetic organic chemistry as a building block for fluorinated pharmaceuticals. Its ability to modify biological activity through fluorination makes it valuable in drug design . For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and neuroprotective compounds due to their unique interactions with biological targets .

Environmental Impact

Despite its utility, the environmental implications of this compound use must be considered. Its classification as a hazardous substance necessitates careful handling and disposal to mitigate ecological risks .

Summary Table: Biological Activity Overview

| Property | Details |

|---|---|

| Molecular Formula | C2H5FO |

| Molecular Weight | 64.06 g/mol |

| Boiling Point | 103 °C |

| Melting Point | -26.5 °C |

| Toxicity Classification | Acute Toxicity (Cholinesterase Inhibitor) |

| Biochemical Interaction | Forms covalent bonds with proteins |

| Applications | Drug development, synthetic organic chemistry |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Fluoroethanol relevant to its handling in laboratory settings?

- Answer : this compound (C₂H₅FO, MW 64.06) is a flammable liquid with a boiling point of 102–104°C, melting point of −26.5°C, and a density of ~1.36 g/cm³ . It is stable under recommended storage conditions but decomposes in the presence of dilute acids, releasing toxic gases like CO and CO₂ . Its lipophilicity (log P) can be determined via NMR, with T₁ relaxation times of 4.589 sec (octanol) and 7.908 sec (water) .

Q. What safety precautions are recommended when handling this compound?

- Answer : Use local exhaust ventilation and sealed systems to minimize inhalation risks. Personal protective equipment (PPE) includes gas masks (JIS T 8152), chemical-resistant gloves (JIS T 8116), and safety goggles . Avoid incompatible materials like strong oxidizers and static electricity . In case of fire, use water spray, CO₂, or foam, as thermal decomposition releases toxic vapors .

Q. What are the primary research applications of this compound in biochemical studies?

- Answer : It serves as a fluorinated analog in mitochondrial respiration studies to investigate structural-activity relationships. For example, this compound (0.79 vol.%) does not inhibit state 3 respiration, unlike 2-chloroethanol, making it useful for probing metabolic pathways .

Advanced Research Questions

Q. How can researchers determine the lipophilicity (log P) of this compound experimentally?

- Answer : A validated NMR method involves measuring T₁ relaxation times in octanol and water. For practical quantification, use pulse delays (D1) of 30 sec (octanol) and 60 sec (water) to ensure D1 > 5×T₁. This accounts for T₁ values of 4.589 sec (octanol) and 7.908 sec (water) .

Q. What experimental approaches can resolve contradictions in toxicity data between this compound and related haloethanols?

- Answer : Comparative in vitro assays (e.g., mitochondrial respiration studies) can isolate structural effects. For instance, this compound’s lack of inhibition compared to 2-chloroethanol suggests fluorine’s electronegativity reduces reactivity. Pair these with molecular dynamics simulations to correlate substituent effects with toxicity .

Q. How should reaction conditions be optimized when using this compound as a substrate in acid-catalyzed reactions?

- Answer : Avoid dilute acids to prevent decomposition. Monitor pH and temperature rigorously, and use buffered conditions. Analytical techniques like GC-MS can detect decomposition products (CO, CO₂) . Pre-test reaction stability via TGA/DSC to identify safe thermal ranges.

Q. What computational methods are employed to predict the stable conformations of this compound?

- Answer : Density functional theory (DFT) and molecular dynamics simulations are used to analyze rotational barriers and intramolecular hydrogen bonding. The most stable conformation minimizes steric hindrance between the -OH and -F groups, as inferred from NMR and computational data .

Q. How can researchers address the lack of acute toxicity data for this compound in experimental design?

- Answer : Apply read-across methodologies using structurally similar compounds (e.g., 2-chloroethanol) while accounting for fluorine’s unique electronegativity. Conduct in vitro cytotoxicity assays (e.g., MTT) and prioritize safety protocols per SDS guidelines (e.g., PPE, ventilation) .

Q. What analytical techniques are recommended for detecting hazardous decomposition products of this compound under thermal stress?

Properties

IUPAC Name |

2-fluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDYAKVUZMZKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5FO | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059902 | |

| Record name | 2-Fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene fluorohydrin appears as a liquid. Used as a rodenticide, insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene fluorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

218.3 °F at 760 mmHg (EPA, 1998), 103.5 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

87.8 °F (EPA, 1998) | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Miscible in ethanol, ethyl ether; very soluble in acetone, In water, miscible @ 20 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.104 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1040 g/cu cm @ 20 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

21.3 [mmHg], Vapor pressure: 21.25 mm Hg @ 25 °C | |

| Record name | Ethylene fluorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

371-62-0, 63919-01-7 | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluoroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene fluorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063919017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene fluorohydrin | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanol, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M427A5HML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-15.61 °F (EPA, 1998), -26.4 °C | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE FLUOROHYDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.